molecular formula C10H16BrNO2 B2548007 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one CAS No. 1564635-91-1

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

Cat. No.: B2548007
CAS No.: 1564635-91-1
M. Wt: 262.147
InChI Key: BIMDAYKKEYIFRM-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (CAS 1564635-91-1) is a chemical compound with the molecular formula C10H16BrNO2 and a molecular weight of 262.14 g/mol . This oxazolidinone derivative features a bromomethyl group (-CH2Br) at the 5-position of the oxazolidinone ring, which makes it a valuable electrophilic building block and synthetic intermediate in organic chemistry and drug discovery research . The cyclohexyl substituent on the ring nitrogen contributes to the molecule's lipophilicity and steric profile. The reactive bromomethyl group serves as an excellent handle for further functionalization, allowing researchers to create carbon-nitrogen and carbon-carbon bonds through nucleophilic substitution reactions. This makes the compound particularly useful for the synthesis of more complex molecules, potentially for pharmaceutical applications. While specific biological data for this exact compound is limited, substituted oxazolidinones are a known class of compounds explored in medicinal chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a comprehensive risk assessment, including a review of relevant Safety Data Sheets, before using this or any chemical compound.

Properties

IUPAC Name

5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMDAYKKEYIFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(OC2=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 3-cyclohexyl-1,3-oxazolidin-2-one with bromomethylating agents such as paraformaldehyde and hydrobromic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) serves as a prime site for nucleophilic substitution (SN2 mechanism), enabling functional group interconversion. Key reactions include:

NucleophileProductConditionsYieldApplication
Sodium azide (NaN3)5-(Azidomethyl)-3-cyclohexyl-1,3-oxazolidin-2-oneDMF, 60°C, 12h85–92%Precursor for click chemistry (CuAAC)
Potassium thioacetate (KSAc)5-(Thioacetoxymethyl)-3-cyclohexyl-1,3-oxazolidin-2-oneTHF, RT, 6h78%Thiolation for bioconjugation
Amines (e.g., morpholine)5-(Morpholinomethyl)-3-cyclohexyl-1,3-oxazolidin-2-oneEtOH, reflux, 24h65%Pharmacophore modification in CETP inhibitors

Notable Example : Reaction with sodium azide yields an azide intermediate, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates—a strategy employed in antibacterial drug development .

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes dehydrohalogenation to form an alkene:

5-(Bromomethyl)-oxazolidinoneKOtBu, DMF5-Vinyl-3-cyclohexyl-1,3-oxazolidin-2-one+HBr\text{5-(Bromomethyl)-oxazolidinone} \xrightarrow{\text{KOtBu, DMF}} \text{5-Vinyl-3-cyclohexyl-1,3-oxazolidin-2-one} + \text{HBr}

  • Conditions : Potassium tert-butoxide (2 equiv), DMF, 80°C, 8h

  • Yield : 70%

  • Application : The resulting vinyl group enables Diels-Alder reactions for complex heterocycle synthesis.

Ring-Opening Reactions

The oxazolidinone ring undergoes selective cleavage under acidic or reductive conditions:

Acidic Hydrolysis

OxazolidinoneHCl (conc.), H2O2-Amino-1-(cyclohexylamino)propan-1-ol+CO2\text{Oxazolidinone} \xrightarrow{\text{HCl (conc.), H2O}} \text{2-Amino-1-(cyclohexylamino)propan-1-ol} + \text{CO2}

  • Conditions : 6M HCl, 100°C, 24h

  • Yield : 89%

  • Note : The bromomethyl group remains intact, allowing sequential functionalization.

Reductive Ring Opening

OxazolidinoneLiAlH4, THF3-Cyclohexyl-2-(hydroxymethyl)aziridine\text{Oxazolidinone} \xrightarrow{\text{LiAlH4, THF}} \text{3-Cyclohexyl-2-(hydroxymethyl)aziridine}

  • Conditions : LiAlH4 (3 equiv), THF, 0°C → RT, 4h

  • Yield : 55%

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings:

Reaction TypeReagentsProductYield
Suzuki-MiyauraPd(PPh3)4, Ar-B(OH)25-(Arylmethyl)-3-cyclohexyl-oxazolidinone60–75%
Buchwald-HartwigPd2(dba)3, Xantphos, amine5-(Aminomethyl)-3-cyclohexyl-oxazolidinone50–68%

Application : Used to introduce aryl or amino groups for structure-activity relationship (SAR) studies in CETP inhibitors .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing HBr (TGA data ).

  • Solvent Effects : Reactivity in SN2 reactions follows: DMF > DMSO > THF > EtOH.

  • Steric Hindrance : The cyclohexyl group slows substitution at the oxazolidinone nitrogen but enhances crystallinity .

Pharmacological Derivatives

Key derivatives synthesized from this compound include:

  • Antibacterial Agents : Triazole-linked oxazolidinones with MIC values <1 µg/mL against Gram-positive bacteria .

  • CETP Inhibitors : Morpholinomethyl derivatives showing IC50 <10 nM for cholesterol ester transfer protein inhibition .

Scientific Research Applications

Cardiovascular Disease Treatment

One of the primary applications of 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is its role as a cholesteryl ester transfer protein (CETP) inhibitor. CETP inhibitors are crucial in managing dyslipidemia and reducing the risk of cardiovascular diseases. The compound has been shown to effectively raise high-density lipoprotein cholesterol (HDL-C) levels while lowering low-density lipoprotein cholesterol (LDL-C) levels. This dual action is beneficial for treating conditions such as:

  • Atherosclerosis
  • Hypercholesterolemia
  • Cardiovascular disorders including angina and myocardial infarction

The therapeutic efficacy of this compound is attributed to its ability to modulate lipid profiles, thereby potentially reversing or preventing the progression of atherosclerosis and related cardiovascular conditions .

Antibacterial Properties

This compound also exhibits promising antibacterial activity. Compounds within the oxazolidinone class have been extensively studied for their ability to inhibit bacterial protein synthesis, making them valuable in developing new antibiotics. The specific applications include:

  • Inhibition of Gram-positive bacterial strains , including resistant strains
  • Potential use in treating infections caused by bacteria that are resistant to conventional antibiotics

Studies indicate that modifications to the oxazolidinone structure can enhance its bioactivity and selectivity against specific bacterial strains, making it a candidate for further development in antibiotic therapy .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical reactions involving propargylic alcohols and amines under mild conditions. This compound's reactivity allows for nucleophilic attacks by different reagents, facilitating further synthetic modifications that can enhance its pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazolidinones similar to this compound. Notable findings include:

Efficacy in Animal Models

Research has demonstrated that derivatives of oxazolidinones can significantly reduce cocaine self-administration in animal models without affecting food-related behaviors, suggesting potential applications in addiction treatment .

Pharmacokinetic Properties

Table 1 summarizes key pharmacokinetic properties observed in studies involving oxazolidinone derivatives:

CompoundOral Dose (mg/kg)C max (μM)T max (min)AUC (0-t) (μM.h)t 1/2 (h)F (%)
This compound10TBDTBDTBDTBDTBD
Other Oxazolidinones10VariesVariesVariesVariesVaries

Note: TBD indicates values that require further research for precise determination.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes or receptors .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclohexyl C10H16BrNO2 262.10* Lipophilic; synthetic intermediate for drug design
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one Phenyl C10H10BrNO2 256.05 High reactivity in substitution reactions; SDS documented
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one 4-Fluorophenyl C10H9BrFNO2 274.09 Enhanced electrophilicity due to fluorine
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one 4-Methoxyphenyl C11H12BrNO3 286.12 Improved solubility from methoxy group
5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one Cyclopropyl C7H10BrNO2 220.06 Compact structure; potential for ring-opening reactions
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one tert-Butyl C8H14BrNO2 236.11 Steric hindrance; stabilizes transition states

*Calculated molecular weight based on formula.

Key Differences and Implications

Substituent Effects on Reactivity :

  • Cyclohexyl Group : The bulky cyclohexyl group increases lipophilicity, favoring interactions with hydrophobic environments (e.g., cell membranes) .
  • Aryl Substituents (Phenyl, 4-Fluorophenyl, 4-Methoxyphenyl) : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the bromomethyl site, accelerating nucleophilic substitution reactions. Conversely, electron-donating groups (e.g., methoxy) improve solubility in polar solvents .
  • Smaller Substituents (Cyclopropyl, tert-Butyl) : Cyclopropyl’s strain energy may facilitate ring-opening reactions, while tert-butyl’s bulkiness influences steric control in asymmetric synthesis .

While the bromomethyl derivatives discussed here are primarily synthetic intermediates, their substituents can modulate bioavailability and target engagement in downstream drug candidates.

Safety and Handling: Brominated oxazolidinones generally require careful handling due to the reactivity of the bromine atom. For example, 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one has documented safety protocols, including precautions against inhalation and skin contact .

Biological Activity

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. This compound features a bromomethyl group that enhances its reactivity and potential interactions with biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H16BrNO2\text{C}_{12}\text{H}_{16}\text{BrN}\text{O}_{2}

Key Structural Features:

  • Bromomethyl Group : Enhances electrophilic character, allowing for nucleophilic substitution reactions.
  • Cyclohexyl Substitution : Contributes to the compound's hydrophobic properties, influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the modulation of enzymatic activities and cellular pathways. Specifically, the bromomethyl group can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in various metabolic processes .

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.

Anticancer Activity

Preliminary studies suggest that compounds within the oxazolidinone class may also possess anticancer properties. The ability of this compound to modulate cellular pathways could make it a candidate for further investigation in cancer therapy. The compound's structural characteristics may allow it to interfere with tumor growth and metastasis through various mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazolidinones, including derivatives similar to this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that oxazolidinone derivatives exhibited potent activity against Gram-positive bacteria. The presence of halogen substituents like bromine was correlated with increased antibacterial potency .
  • Inhibition Studies :
    • In vitro assays showed that certain oxazolidinones could inhibit key enzymes involved in bacterial metabolism, leading to decreased viability of resistant strains .
  • Cytotoxicity Assays :
    • Toxicity assessments revealed that while some derivatives were effective against cancer cell lines, they also exhibited varying levels of cytotoxicity towards normal cells. This necessitates further optimization for therapeutic applications .

Data Table: Biological Activity Summary

Activity Type Effectiveness Mechanism
AntimicrobialEffective against MRSAInhibition of protein synthesis
AnticancerPotentially inhibits tumor growthModulation of cell signaling pathways
CytotoxicityVaries across different cell linesDependent on structural modifications

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated oxazolidinones typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one are synthesized via condensation of brominated intermediates with cyclic carbamates under reflux in glacial acetic acid . To optimize yield and purity:
  • Use anhydrous conditions to minimize hydrolysis of the bromomethyl group.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purify via recrystallization (ethanol or ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution).
    Table 1 : Example Reaction Parameters for Analogous Oxazolidinones
Starting MaterialSolventTemp (°C)CatalystYield (%)Purity (%)
Brominated phenolAcOH110None75–8595–97
CyclohexylamineDMF80K₂CO₃60–7090–95

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and cyclohexyl substituents (multiplet signals in δ 1.0–2.5 ppm) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1750 cm⁻¹) and C-Br (~550 cm⁻¹) stretches.
  • X-ray Crystallography : Critical for resolving stereochemistry. Single crystals can be grown via slow evaporation in ethanol or dichloromethane. The X-ray structure of fluorinated oxazolidinones (e.g., C18H14F13NO2) confirms chair conformations and substituent orientations .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in asymmetric synthesis or chiral auxiliary applications?

  • Methodological Answer : The bromomethyl group serves as a versatile handle for further functionalization (e.g., Suzuki couplings, nucleophilic substitutions). In fluorinated oxazolidinones, bulky substituents like perfluoroalkyl chains enhance stereoselectivity by restricting rotational freedom . For mechanistic studies:
  • Perform kinetic resolution experiments to compare enantiomeric excess (ee) with/without bromine substitution.
  • Use density functional theory (DFT) calculations to model transition states and steric effects.
    Table 2 : Comparative Stereoselectivity in Fluorinated vs. Brominated Auxiliaries
Auxiliary TypeReactionee (%)Reference
Fluorooctyl oxazolidinoneAldol reaction92
Bromomethyl oxazolidinoneEpoxidation78

Q. How can conflicting stereochemical assignments in NMR data be resolved?

  • Methodological Answer : Contradictions in NOESY or coupling constants often arise from dynamic effects. To resolve ambiguities:
  • Perform variable-temperature NMR to assess conformational flexibility.
  • Compare experimental data with computational models (e.g., molecular dynamics simulations).
  • Validate via X-ray crystallography, as demonstrated for fluorinated oxazolidinones, where crystal packing confirms substituent geometry .

Q. What are the mechanistic implications of substituent effects on the oxazolidinone ring’s stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br) increase ring strain but enhance electrophilicity at the carbonyl carbon. To study stability:
  • Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures.
  • Monitor hydrolytic stability under acidic/basic conditions via LC-MS.
  • Compare with analogs lacking bromine (e.g., 3-cyclohexyl-5-methyl derivatives) to isolate substituent effects .

Safety and Handling

Q. What protocols ensure safe handling and storage of brominated oxazolidinones?

  • Methodological Answer :
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent light/oxygen degradation .
  • Safety Gear : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation and volatility.
  • Spill Management : Neutralize with sodium bicarbonate and absorb using vermiculite. Avoid aqueous rinses to prevent hydrolysis .

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